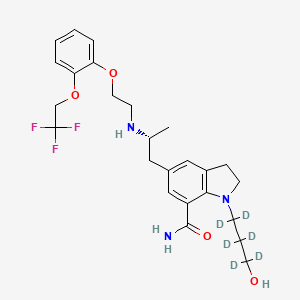

Silodosin-d6

Vue d'ensemble

Description

Silodosin-d6 is a deuterated form of Silodosin, an alpha-1 adrenergic receptor antagonist used primarily for the treatment of benign prostatic hyperplasia (BPH). The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Silodosin due to its stable isotope labeling.

Applications De Recherche Scientifique

Silodosin-d6 is widely used in scientific research for various applications:

Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Silodosin.

Biology: Employed in biological studies to understand the interaction of Silodosin with biological targets.

Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of Silodosin.

Industry: Utilized in the development of new formulations and drug delivery systems for Silodosin.

Mécanisme D'action

Target of Action

Silodosin-d6 is a selective antagonist of alpha-1 adrenergic receptors, specifically binding to the alpha-1A subtype with the highest affinity . These receptors are primarily located in the prostate, bladder, and urethra . They play a crucial role in regulating smooth muscle tone in these tissues .

Mode of Action

By blocking the alpha-1A adrenoceptor signaling pathway, this compound promotes relaxation of the smooth muscle in the prostate, bladder, and urethra . This action improves lower urinary tract symptoms such as voiding . Additionally, this compound targets afferent nerves in the bladder, relieving bladder overactivity and storage symptoms .

Biochemical Pathways

This compound affects the alpha-1A adrenoceptor signaling pathway. By blocking these receptors, it influences the contraction and relaxation of smooth muscle in the lower urinary tract . This action can alleviate symptoms associated with benign prostatic hyperplasia (BPH), a condition characterized by the non-malignant enlargement of the prostate gland .

Pharmacokinetics

It’s known that this compound is administered orally .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle in the lower urinary tract . This relaxation improves urinary symptoms and alleviates bladder outlet obstruction . The compound also relieves bladder overactivity and storage symptoms by targeting afferent nerves in the bladder .

Action Environment

For instance, the presence of other medications can interact with this compound, potentially affecting its efficacy . Furthermore, the compound’s action may be influenced by the patient’s health status, such as the presence of renal or hepatic impairment .

Analyse Biochimique

Biochemical Properties

Silodosin-d6, like its parent compound Silodosin, binds to the α 1A subtype of α1-adrenergic receptors with high affinity . These receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra . By binding to these receptors, this compound can influence biochemical reactions in these tissues.

Cellular Effects

This compound’s primary cellular effect is the relaxation of smooth muscle in the lower urinary tract, which can alleviate symptoms of BPH . It may also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its high-affinity binding to α 1A -adrenoceptors . This binding leads to the relaxation of smooth muscle in the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .

Dosage Effects in Animal Models

In animal models, Silodosin has shown efficacy as a medical expulsive therapy for distal ureteral stones

Metabolic Pathways

Silodosin undergoes extensive metabolism through glucuronidation, alcohol and aldehyde dehydrogenase, and cytochrome P450 3A4 (CYP3A4) pathways . The main metabolite of Silodosin is a glucuronide conjugate .

Transport and Distribution

Silodosin has an apparent volume of distribution of 49.5 L and is approximately 97% protein bound . It is almost completely excreted in the form of metabolites, with 33.5% via the urine and 54.9% via the feces .

Subcellular Localization

Silodosin is known to bind to α 1A -adrenoceptors, which are located on smooth muscle cells in the bladder neck, prostate, and prostatic urethra .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Silodosin-d6 involves multiple steps to ensure high optical purity and enantiomeric excess. One common method includes the separation of enantiomers from a racemic mixture using a protecting group and cyano or carbamoyl groups . The process typically involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of the desired enantiomer.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for the separation and purification steps. The use of deuterated reagents and solvents is crucial to ensure the incorporation of deuterium atoms into the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Silodosin-d6 undergoes various chemical reactions, including:

Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Commonly employs reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Involves nucleophilic or electrophilic substitution reactions, often using reagents like halides or sulfonates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halides, sulfonates, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols or amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tamsulosin: Another alpha-1 adrenergic receptor antagonist used for BPH.

Finasteride: A 5-alpha-reductase inhibitor used for BPH and androgenetic alopecia.

Dutasteride: Similar to Finasteride, used for BPH and hair loss.

Uniqueness

Silodosin-d6 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. Compared to Tamsulosin and Finasteride, this compound offers a higher selectivity for the alpha-1A adrenergic receptors, resulting in fewer cardiovascular side effects .

Propriétés

IUPAC Name |

1-(1,1,2,2,3,3-hexadeuterio-3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1/i4D2,9D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCPYILNMDWPEY-JBAXCKMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CCC2=C1C(=CC(=C2)C[C@@H](C)NCCOC3=CC=CC=C3OCC(F)(F)F)C(=O)N)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678731 | |

| Record name | 1-[3-Hydroxy(~2~H_6_)propyl]-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051374-52-7 | |

| Record name | 1-[3-Hydroxy(~2~H_6_)propyl]-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)

![myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]](/img/structure/B587603.png)

![1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide](/img/structure/B587609.png)